2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
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Overview
Description
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a synthetic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, which consists of two rings sharing a single atom. The presence of a chloropyrimidine moiety and a spirocyclic azaspirodecane structure makes this compound of significant interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the chloropyrimidine moiety, which can be achieved through the reaction of appropriate pyrimidine precursors with chlorinating agents. The spirocyclic azaspirodecane structure is then introduced through a series of cyclization reactions, often involving the use of strong bases and specific reaction conditions to ensure the formation of the desired spirocyclic framework.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The chloropyrimidine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents targeting specific diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloropyrimidine moiety can interact with nucleic acids or proteins, potentially inhibiting their function. The spirocyclic structure may also contribute to the compound’s ability to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine natural product with a similar spirocyclic structure, known for its biological activities.
Pinnaic Acid: Another marine natural product with a related structure, exhibiting significant biological properties.
Uniqueness
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is unique due to the presence of both a chloropyrimidine moiety and a spirocyclic azaspirodecane structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
2-(5-Chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activities, and relevant studies surrounding this compound.
Chemical Structure and Properties
The compound's molecular formula is C21H30ClN5O2 with a molecular weight of 419.95 g/mol. It features a spirocyclic structure that is characteristic of several biologically active compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes. The presence of the chloropyrimidine moiety is crucial for its biological activity, enhancing interactions with biological targets.
Anticancer Activity
Recent studies have evaluated the anticancer properties of various derivatives of azaspiro compounds, including those similar to this compound. For instance, compounds bearing similar structural motifs have shown significant cytotoxicity against A549 human lung adenocarcinoma cells.
In a comparative study, compounds with free amino groups demonstrated enhanced anticancer activity while maintaining low toxicity towards non-cancerous cells. This suggests that modifications to the azaspiro structure can lead to improved therapeutic profiles.
Compound | IC50 (µM) | Cell Line | Notes |
---|---|---|---|
15 | 66 | A549 | Notable cytotoxic activity |
21 | 50 | A549 | High potency with low cytotoxicity |
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated, particularly against multidrug-resistant strains of bacteria such as Staphylococcus aureus. The azaspiro derivatives exhibited promising activity against these pathogens, indicating their potential as new antimicrobial agents.
In vitro studies reported effective inhibition against various strains, including those resistant to conventional antibiotics. The structural features of these compounds are believed to play a significant role in their mechanism of action against bacterial cell walls.
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | < 10 µg/mL |
Escherichia coli | < 15 µg/mL |
Klebsiella pneumoniae | < 20 µg/mL |
Case Studies
- Anticancer Study : A study investigating the effects of various azaspiro derivatives on A549 cells found that compound 15 significantly reduced cell viability compared to untreated controls, indicating its potential as an anticancer agent.
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential of similar compounds demonstrated significant activity against methicillin-resistant Staphylococcus aureus, highlighting the relevance of structural modifications in enhancing efficacy against resistant strains.
Properties
IUPAC Name |
2-(5-chloropyrimidin-2-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN3O2/c15-10-6-16-13(17-7-10)18-8-11(12(19)20)14(9-18)4-2-1-3-5-14/h6-7,11H,1-5,8-9H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNQQDFHBWXAHBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=C(C=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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